2-phenyl-1H-1,3-benzodiazole-5-sulfonyl chloride

Description

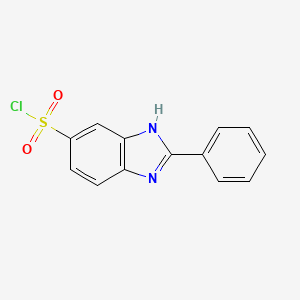

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-3H-benzimidazole-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O2S/c14-19(17,18)10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQRYFZAADGPXBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598904 | |

| Record name | 2-Phenyl-1H-benzimidazole-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27503-82-8 | |

| Record name | 2-Phenyl-1H-benzimidazole-6-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27503-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenyl-1H-benzimidazole-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Overview of Sulfonyl Chlorides As Chemical Building Blocks

Sulfonyl chlorides (R-SO₂Cl) are a highly important class of organic compounds, widely recognized for their role as versatile reagents and building blocks in chemical synthesis. molport.com Their utility stems from the electrophilic nature of the sulfur atom, making them susceptible to attack by a wide range of nucleophiles. This reactivity allows for the facile introduction of the sulfonyl group into other organic molecules, leading to the formation of stable and often functionally significant sulfonamides, sulfonate esters, and sulfones. molport.com

The formation of sulfonamides through the reaction of sulfonyl chlorides with primary or secondary amines is a cornerstone of medicinal chemistry and drug discovery. sigmaaldrich.cnenamine.net This reaction is typically robust and high-yielding. Similarly, reactions with alcohols yield sulfonate esters, which are valuable intermediates in their own right. molport.com The predictable and versatile reactivity profile of sulfonyl chlorides has cemented their status as indispensable tools for constructing complex molecules with tailored properties for applications ranging from pharmaceuticals and agrochemicals to dyes and specialty polymers. nbinno.com

Table 1: Common Reactions of Sulfonyl Chlorides

| Reactant | Product | Functional Group Formed |

|---|---|---|

| Primary/Secondary Amine | Sulfonamide | R-SO₂-NR'R'' |

| Alcohol | Sulfonate Ester | R-SO₂-OR' |

| Water | Sulfonic Acid | R-SO₂-OH |

| Sodium Methoxide | Sulfone | R-SO₂-CH₃ |

This table illustrates the general reactivity of the sulfonyl chloride functional group. molport.com

Research Gaps and Opportunities in the Study of 2 Phenyl 1h 1,3 Benzodiazole 5 Sulfonyl Chloride

Despite the well-documented importance of both sulfonyl chlorides and the 2-phenylbenzimidazole (B57529) scaffold, a notable gap exists in the scientific literature concerning the specific compound 2-phenyl-1H-1,3-benzodiazole-5-sulfonyl chloride. While its precursor, 2-phenyl-1H-benzimidazole-5-sulfonic acid, is a known compound, often used in synthesis and as a UV absorber, its activated sulfonyl chloride derivative remains largely unexplored. scielo.brconnectjournals.com

Scope and Objectives of Academic Investigations into the Compound S Chemistry

Nucleophilic Substitution Reactions of the Sulfonyl Chloride Group

The sulfonyl chloride (-SO₂Cl) functional group is a potent electrophile, making it highly susceptible to attack by a wide array of nucleophiles. This reactivity is the cornerstone of its utility in synthetic chemistry, allowing for the facile formation of sulfonamides, sulfonate esters, and other sulfur-containing derivatives. These reactions typically proceed via a nucleophilic substitution mechanism at the sulfur atom. nih.govmdpi.com

The reaction between a sulfonyl chloride and a primary or secondary amine is a robust and widely employed method for the synthesis of sulfonamides. cbijournal.com This transformation is highly efficient and serves as a key step in the preparation of many biologically active compounds. nih.gov The reaction of this compound with various amine nucleophiles proceeds readily, typically in the presence of a base such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct. cbijournal.com

The general reaction is as follows: C₁₃H₉N₂O₂SCl + R¹R²NH → C₁₃H₉N₂O₂SNR¹R² + HCl

A diverse range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines, can be utilized to generate a library of corresponding sulfonamide derivatives. The properties of the resulting sulfonamide are directly influenced by the nature of the amine used.

Table 1: Representative Sulfonamide Derivatives from this compound

| Amine Nucleophile | Structure of Amine | Expected Sulfonamide Product Name |

|---|---|---|

| Aniline | C₆H₅NH₂ | N,2-diphenyl-1H-1,3-benzodiazole-5-sulfonamide |

| Diethylamine | (CH₃CH₂)₂NH | N,N-diethyl-2-phenyl-1H-1,3-benzodiazole-5-sulfonamide |

| Piperidine | C₅H₁₀NH | 5-(piperidine-1-sulfonyl)-2-phenyl-1H-1,3-benzodiazole |

| Benzylamine | C₆H₅CH₂NH₂ | N-benzyl-2-phenyl-1H-1,3-benzodiazole-5-sulfonamide |

In a reaction analogous to sulfonamide formation, this compound can react with oxygen-containing nucleophiles like alcohols and phenols to yield sulfonate esters. This reaction is also typically conducted in the presence of a non-nucleophilic base to act as an HCl scavenger. The resulting sulfonate esters are stable compounds and can be useful as intermediates in further synthetic transformations.

The general reaction scheme is: C₁₃H₉N₂O₂SCl + R-OH → C₁₃H₉N₂O₂SO-R + HCl

Both simple aliphatic alcohols and more complex phenols can be employed, leading to a variety of sulfonate ester derivatives.

Table 2: Representative Sulfonate Esters from this compound

| Oxygen Nucleophile | Structure of Nucleophile | Expected Sulfonate Ester Product Name |

|---|---|---|

| Methanol | CH₃OH | Methyl 2-phenyl-1H-1,3-benzodiazole-5-sulfonate |

| Phenol | C₆H₅OH | Phenyl 2-phenyl-1H-1,3-benzodiazole-5-sulfonate |

| Ethanol | CH₃CH₂OH | Ethyl 2-phenyl-1H-1,3-benzodiazole-5-sulfonate |

While less common than reactions with nitrogen or oxygen nucleophiles, sulfonyl chlorides can react with certain carbon-based nucleophiles. For instance, in the presence of a Lewis acid catalyst, an aryl sulfonyl chloride can participate in a Friedel-Crafts reaction with an electron-rich aromatic compound to form a diaryl sulfone. This reaction involves the sulfonyl chloride acting as an electrophile.

Another potential transformation involves reaction with organometallic reagents, such as Grignard reagents (R-MgBr). This can lead to the formation of sulfones (R-SO₂-R'), although side reactions are possible. The specific application of these reactions to this compound is not widely documented, but the general reactivity of the sulfonyl chloride group suggests these transformations are chemically plausible.

Chemical Transformations Involving the Benzodiazole Heterocycle

The benzodiazole (benzimidazole) ring system is aromatic and can undergo chemical modifications, most notably electrophilic aromatic substitution. The position of these substitutions is dictated by the directing effects of the substituents already present on the ring system.

The synthesis of the parent compound, 2-phenyl-1H-benzimidazole-5-sulfonic acid, is achieved through the direct sulfonation of 2-phenylbenzimidazole (B57529), which demonstrates the susceptibility of the benzimidazole ring to electrophilic attack. chemicalbook.comgoogle.com In the case of this compound, the existing substituents strongly influence the position of any subsequent electrophilic substitution.

The sulfonyl chloride group at the 5-position is a powerful electron-withdrawing group and is strongly deactivating. organicchemistrytutor.comlibretexts.org As a meta-director, it directs incoming electrophiles to the positions meta to itself, which are the 4- and 7-positions. libretexts.orgyoutube.com Concurrently, the fused imidazole (B134444) ring influences the electron density of the benzo portion. Considering these electronic effects, electrophilic attack is most likely to occur at the 7-position, which is meta to the deactivating sulfonyl chloride group. Standard electrophilic aromatic substitution reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would be expected to yield the 7-substituted derivative as the major product.

The 2-phenyl group is another site for potential modification. This phenyl ring can be functionalized either by starting the synthesis with a substituted benzaldehyde (B42025) or by direct substitution on the pre-formed 2-phenylbenzimidazole scaffold. researchgate.netjapsonline.com Introducing electron-donating or electron-withdrawing groups onto this phenyl ring is a common strategy to tune the electronic and pharmacological properties of the final molecule. researchgate.net

Direct electrophilic substitution on the 2-phenyl ring is also feasible. This ring is generally considered to be activated towards substitution due to its connection to the benzimidazole heterocycle. Therefore, it would direct incoming electrophiles to its ortho and para positions. For example, nitration or halogenation would be expected to produce a mixture of 2-(4-substituted-phenyl)- and 2-(2-substituted-phenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride derivatives, with the para-substituted product often being favored due to reduced steric hindrance. organicchemistrytutor.com

Transformations of the 1H-Imidazole Nitrogen

The 1H-imidazole nitrogen of the benzimidazole core in this compound is a key site for derivatization, allowing for the introduction of various substituents to modulate the molecule's properties. The most common transformations involve N-alkylation and N-arylation reactions.

N-alkylation is frequently achieved by reacting the benzimidazole derivative with alkyl halides (such as ethyl bromide) or other alkylating agents like dimethyl carbonate in the presence of a base. nih.govacs.org The base, typically sodium carbonate or cesium carbonate, deprotonates the imidazole nitrogen, forming a nucleophilic anion that subsequently attacks the electrophilic carbon of the alkylating agent. nih.govnih.gov Reaction conditions can be tailored based on the reactivity of the alkylating agent, with some reactions proceeding at room temperature while others require heating. nih.gov For instance, N-methylation with dimethyl carbonate often requires elevated temperatures around 140 °C. nih.gov Microwave-assisted N-alkylation has also been reported as an efficient method for preparing N-alkyl-substituted benzimidazolium salts.

N-arylation of the imidazole nitrogen introduces an aryl group, which can significantly influence the electronic and steric properties of the molecule. Palladium-catalyzed cross-coupling reactions are a common method for achieving N-arylation, often employing aryl halides (iodobenzenes or bromobenzenes) as the aryl source. rsc.orgmit.edu These reactions typically utilize a palladium catalyst, a suitable ligand, and a base. The choice of ligand is crucial for the efficiency and selectivity of the reaction. mit.edu Copper-catalyzed N-arylation reactions have also been developed as an alternative to palladium-based systems. biomedres.us In some cases, N-arylation can be achieved without a metal catalyst under specific conditions.

The regioselectivity of these transformations is an important consideration, as the two nitrogen atoms in the imidazole ring are not equivalent. In many cases, substitution occurs preferentially at the N-1 position due to steric and electronic factors. mit.edu

Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials. nih.govnih.gov this compound is a valuable building block for MCRs due to the presence of multiple reactive sites: the sulfonyl chloride group, the 1H-imidazole nitrogen, and the potential for reactions on the aromatic rings.

A notable example of a multi-component reaction involving a benzimidazole core is the synthesis of 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazoles. beilstein-journals.org This reaction combines an azide (B81097), an alkyne, and an ortho-phenylenediamine in a one-pot, copper-catalyzed process. While this example does not directly use the sulfonyl chloride derivative, it highlights the utility of the benzimidazole scaffold in MCRs. The sulfonyl chloride group of the target compound could be pre-functionalized, for example, by converting it to a sulfonamide, which could then participate in an MCR.

The sulfonyl chloride itself can participate in MCRs. For instance, it can react with an amine and another component in a single pot to generate complex sulfonamide derivatives. The reactivity of the sulfonyl chloride allows for its incorporation into a variety of MCRs, leading to the rapid generation of diverse molecular scaffolds.

Development of Novel Hybrid Molecular Structures and Conjugates

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced biological activity or a modified pharmacological profile. dergipark.org.trnih.gov this compound is an excellent scaffold for the development of hybrid molecules due to the distinct reactivity of its benzimidazole and sulfonyl chloride moieties.

One common approach involves the synthesis of benzimidazole-1,2,3-triazole-sulfonamide hybrids. nih.gov In this strategy, the benzimidazole core is first modified, for example, by propargylation of the imidazole nitrogen. The resulting alkyne can then undergo a copper-catalyzed azide-alkyne cycloaddition ("click" reaction) with a sulfonamide derivative containing an azide group. This modular approach allows for the synthesis of a library of hybrid compounds with diverse substituents.

Another strategy involves the direct reaction of the sulfonyl chloride group with another heterocyclic pharmacophore. For example, reaction with an amino-substituted benzothiazole (B30560) can yield a benzothiazole-sulfonamide hybrid. dergipark.org.tr Similarly, reaction with various amines can lead to the formation of a wide range of sulfonamide conjugates.

The benzimidazole core itself can be part of a hybrid structure. For instance, benzimidazole-1,2,3-triazole hybrids have been synthesized and evaluated for their biological activities. nih.gov The sulfonyl chloride group of the target compound provides a handle for attaching other molecular fragments, leading to the creation of novel and complex hybrid architectures.

Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanisms involved in the derivatization of this compound is crucial for optimizing reaction conditions and predicting product outcomes. Mechanistic studies can involve the elucidation of reaction intermediates and kinetic analysis of key reaction steps.

Elucidation of Intermediates in Derivatization Reactions

In the derivatization of the sulfonyl chloride group, the reaction typically proceeds through a nucleophilic substitution mechanism. For example, in the reaction with an amine to form a sulfonamide, the amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the sulfonamide product with the elimination of a chloride ion.

In the synthesis of the 2-phenyl-1H-benzimidazole core itself, the reaction of an ortho-phenylenediamine with a benzaldehyde derivative is believed to proceed through the formation of a Schiff base intermediate. This intermediate then undergoes cyclization and subsequent oxidation to yield the final benzimidazole product. researchgate.net

In some reactions, such as the synthesis of sulfonyl chlorides from disulfides, radical intermediates have been proposed. researchgate.net Spectroscopic techniques, such as GC-MS, can be used to identify and characterize reaction intermediates. researchgate.net

Kinetic Studies of Key Reaction Steps

Kinetic studies provide valuable insights into the rates of chemical reactions and the factors that influence them. For the synthesis of 2-phenyl-1H-benzimidazole, a kinetic investigation has been carried out using UV spectrophotometry to monitor the progress of the reaction. researchgate.net The study determined the order of the reaction with respect to the reactants and calculated the activation energy and other thermodynamic parameters using the Arrhenius and Eyring equations. researchgate.netscispace.com Such studies can help in determining the rate-determining step of the reaction and provide evidence for the proposed mechanism. researchgate.net

For the reactions of the sulfonyl chloride group, kinetic studies can be employed to understand the influence of substituents, solvents, and catalysts on the reaction rate. The data obtained from these studies can be used to construct a detailed picture of the reaction mechanism and to optimize the synthesis of desired derivatives.

Interactive Data Table: Kinetic Parameters for the Synthesis of 2-phenyl-1H-benzimidazole

Theoretical and Computational Studies on 2 Phenyl 1h 1,3 Benzodiazole 5 Sulfonyl Chloride

Quantum Chemical Calculations (e.g., Density Functional Theory) of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2-phenyl-1H-1,3-benzodiazole-5-sulfonyl chloride. nih.govacs.org DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly used to optimize the molecular geometry and calculate key electronic parameters. nih.gov

A central aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov For benzimidazole (B57391) derivatives, the HOMO is typically localized over the electron-rich benzimidazole and phenyl rings, while the LUMO is distributed across the entire molecule, including the electron-withdrawing sulfonyl chloride group. nih.govsemanticscholar.org This distribution suggests that the benzimidazole moiety acts as the primary electron donor, while the sulfonyl chloride group enhances the molecule's electron-accepting capabilities.

The calculated HOMO-LUMO energy gap provides insights into the charge transfer possibilities within the molecule. researchgate.net A smaller energy gap generally corresponds to higher reactivity. Natural Bond Orbital (NBO) analysis further clarifies the electronic structure, revealing details about intramolecular charge transfer and the stabilization energies associated with various donor-acceptor interactions, such as π→π* transitions. researchgate.net

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 to -2.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~4.5 to 5.0 eV | Relates to chemical reactivity and stability nih.gov |

| Dipole Moment | 3.0 to 5.0 D | Measures molecular polarity |

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape of this compound. researchgate.net The molecule possesses rotational freedom around the single bonds connecting the phenyl ring to the benzimidazole core and the sulfonyl chloride group to the benzimidazole ring.

Conformational analysis, often initiated with molecular mechanics calculations, helps identify low-energy conformers. nih.gov The dihedral angle between the benzimidazole and phenyl rings is a key parameter; studies on similar 2-phenylbenzimidazole (B57529) structures show that a non-planar conformation, with a dihedral angle ranging from approximately 30° to 45°, is often energetically favored to minimize steric hindrance. nih.gov

MD simulations provide a dynamic view of the molecule's behavior over time, typically on the nanosecond scale. These simulations can confirm the stability of conformations identified through static modeling. nih.govrsc.org Key metrics from MD simulations include the Root Mean Square Deviation (RMSD), which tracks the molecule's structural deviation from an initial conformation, and the Root Mean Square Fluctuation (RMSF), which indicates the flexibility of specific atoms or regions of the molecule. researchgate.net For this compound, RMSF analysis would likely show higher flexibility in the phenyl and sulfonyl chloride substituents compared to the rigid benzimidazole core.

Analysis of Reactive Sites and Electrostatic Potentials

The analysis of reactive sites is effectively performed using the Molecular Electrostatic Potential (MEP) map, which is calculated from the total electron density of the molecule. nih.gov The MEP map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov

For this compound, the MEP map would typically show:

Negative Potential (Red/Yellow): These regions are concentrated around the oxygen atoms of the sulfonyl group and the sp2-hybridized nitrogen atom of the imidazole (B134444) ring. These sites are susceptible to electrophilic attack. nih.gov

Positive Potential (Blue): This region is most prominent around the hydrogen atom attached to the imidazole nitrogen (N-H) and, crucially, the sulfur atom of the sulfonyl chloride group. The highly electronegative oxygen and chlorine atoms withdraw electron density from the sulfur atom, making it a primary site for nucleophilic attack. researchgate.net

Neutral Potential (Green): These areas are generally found over the carbon skeletons of the phenyl and benzene (B151609) rings. nih.gov

This analysis predicts that the sulfur atom of the sulfonyl chloride group is the most electrophilic center, making it the primary target for reactions with nucleophiles such as amines, alcohols, or water. The nitrogen atoms of the benzimidazole ring represent the main nucleophilic centers.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. nih.gov

Vibrational Spectroscopy (FT-IR): Theoretical vibrational frequencies can be calculated and compared to experimental FT-IR spectra. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be scaled by an appropriate factor to achieve good agreement. nih.gov For this compound, key predicted vibrations would include the N-H stretch, aromatic C-H stretches, C=N stretching of the imidazole ring, and the characteristic symmetric and asymmetric stretching vibrations of the SO2 group. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of 1H and 13C NMR chemical shifts. researchgate.net Calculations are often performed for the molecule in a simulated solvent to better mimic experimental conditions. researchgate.net Comparing the calculated chemical shifts with experimental data helps in the definitive assignment of signals. researchgate.netmdpi.com

| Parameter | Functional Group | Typical Experimental Value | Typical Calculated Value |

|---|---|---|---|

| IR Frequency (cm⁻¹) | N-H Stretch | ~3400-3450 | ~3450 (scaled) nih.gov |

| IR Frequency (cm⁻¹) | S=O Asymmetric Stretch | ~1340-1350 | ~1330-1340 (scaled) nih.gov |

| IR Frequency (cm⁻¹) | S=O Symmetric Stretch | ~1180-1190 | ~1250 (scaled) nih.gov |

| ¹H NMR Shift (ppm) | Imidazole N-H | 11.0 - 13.0 | Correlates well with experiment nih.gov |

| ¹³C NMR Shift (ppm) | Imidazole C=N | ~149 - 152 | Correlates well with experiment nih.gov |

Investigation of Noncovalent Interactions and Supramolecular Assembly Principles

The solid-state architecture of this compound is governed by a variety of noncovalent interactions, which dictate its crystal packing and supramolecular assembly. researchgate.net These interactions can be investigated computationally using tools like Hirshfeld surface analysis. nih.gov

Key noncovalent interactions include:

Hydrogen Bonding: The imidazole N-H group is a potent hydrogen bond donor. It readily forms strong N-H···N hydrogen bonds with the acceptor nitrogen of a neighboring molecule, leading to the formation of infinite chains or dimeric structures. nih.govacs.org The oxygen atoms of the sulfonyl group can also act as hydrogen bond acceptors. nih.gov

π–π Stacking: The planar, aromatic systems of the benzimidazole core and the phenyl ring facilitate π–π stacking interactions. These interactions contribute significantly to the stabilization of the crystal lattice. researchgate.net

C-H···π Interactions: Hydrogen atoms attached to the aromatic rings can interact with the π-electron clouds of adjacent rings, further stabilizing the supramolecular assembly. nih.gov

Computational Prediction of Reaction Pathways and Energy Barriers

Computational chemistry offers a way to model potential reaction pathways for this compound, providing insights into reaction mechanisms and kinetics. researchgate.net This involves locating the transition state (TS) structures for a proposed reaction and calculating the associated activation energy barriers.

A primary reaction pathway for this molecule involves the nucleophilic substitution at the sulfonyl chloride group. For example, its reaction with an amine (amination) or an alcohol (esterification) can be modeled. DFT calculations can be used to map the potential energy surface of the reaction. The process involves:

Optimizing the geometries of the reactants, the transition state, and the products.

Calculating the energies of each of these species.

Determining the energy barrier (the energy difference between the reactants and the transition state), which correlates with the reaction rate.

For the reaction with a nucleophile, the mechanism would likely proceed via an addition-elimination pathway, where the nucleophile first attacks the electrophilic sulfur atom, forming a transient, high-energy intermediate, which then collapses to the final product by eliminating the chloride ion. Computational studies can validate this proposed mechanism and provide quantitative data on the energy barriers involved, guiding the choice of experimental reaction conditions. nih.gov

Exploration of Research Applications of 2 Phenyl 1h 1,3 Benzodiazole 5 Sulfonyl Chloride and Its Derivatives

Role as a Key Synthetic Intermediate in Organic Synthesis

The reactivity of the sulfonyl chloride group in 2-phenyl-1H-1,3-benzodiazole-5-sulfonyl chloride makes it a pivotal intermediate for the construction of more complex molecular architectures. This functionality allows for facile reactions with a variety of nucleophiles, providing a gateway to a diverse range of substituted benzimidazole (B57391) derivatives.

Enabling Access to Diverse Benzodiazole-Based Scaffolds

This compound serves as a versatile starting material for the synthesis of various benzimidazole-based scaffolds. The sulfonyl chloride moiety can be readily transformed into sulfonamides, sulfonates, and other sulfur-containing functional groups. For instance, the reaction with primary and secondary amines leads to the formation of a wide array of sulfonamide derivatives. This reactivity has been exploited in the synthesis of N-Mannich bases from the related 2-phenyl-5-benzimidazole sulfonic acid, demonstrating the utility of this scaffold in generating libraries of compounds for biological screening. chemmethod.commdpi.com The general synthetic route to benzimidazole-sulfonyl derivatives often involves the reaction of a benzimidazole scaffold with a sulfonyl chloride derivative under standard reaction conditions. nih.gov This highlights the potential of this compound to act as a key building block for creating a diverse collection of benzimidazole-containing molecules with varied substitution patterns and potential applications.

The synthesis of 2-substituted benzimidazoles, in general, has been a subject of extensive research, with numerous methods developed for their preparation. nih.gov The presence of the sulfonyl chloride group at the 5-position of the 2-phenylbenzimidazole (B57529) core offers a strategic handle for further functionalization, allowing for the introduction of a wide range of substituents and the construction of more elaborate molecular frameworks.

Reagent in Cross-Coupling Reactions and Other Advanced Syntheses

While specific examples of this compound in cross-coupling reactions are not extensively documented in the readily available literature, the use of aryl sulfonyl chlorides as coupling partners in palladium-catalyzed reactions is a well-established synthetic strategy. acs.orgrsc.org These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The general reactivity of sulfonyl chlorides in such transformations suggests that this compound could potentially serve as a substrate in these advanced synthetic methodologies. The palladium-catalyzed desulfitative C-arylation of C-H bonds with arene sulfonyl chlorides, for example, represents an attractive method for the synthesis of 2-aryl benzoxazoles. rsc.org This suggests that similar strategies could be employed with this compound to achieve C-H functionalization of the benzimidazole core or to couple it with other molecular fragments. The development of such reactions would further expand the synthetic utility of this compound, providing access to novel and complex benzimidazole-based structures.

Development of Novel Molecular Scaffolds for Chemical Biology Research

The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. nih.gov Consequently, derivatives of this compound are of significant interest in the field of chemical biology for the development of novel molecular probes and potential therapeutic agents.

Design of Ligands for Protein-Ligand Interaction Studies

The ability to readily synthesize a variety of derivatives from this compound makes it an attractive starting point for the design of ligands aimed at studying protein-ligand interactions. By systematically modifying the substituents on the sulfonamide group or other parts of the benzimidazole scaffold, researchers can create focused libraries of compounds to probe the binding pockets of target proteins.

For example, 2-phenyl benzimidazole derivatives have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in anti-cancer therapy. rsc.org Molecular docking studies of these derivatives have helped to elucidate the key interactions within the VEGFR-2 active site. rsc.org This approach of combining synthesis with computational modeling is crucial for the rational design of new and more effective protein ligands. The versatility of the this compound scaffold allows for the introduction of various functional groups that can be tailored to interact with specific amino acid residues in a protein's binding site, thereby enabling detailed structure-activity relationship (SAR) studies.

Exploration as Enzyme Inhibitor Precursors (Mechanistic Focus, e.g., Carbonic Anhydrase)

The sulfonamide group is a well-known pharmacophore that targets a variety of enzymes, most notably the carbonic anhydrases (CAs). nih.gov Benzimidazole-sulfonamide derivatives have been a particular focus of research in the development of carbonic anhydrase inhibitors (CAIs). nih.govscielo.br These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma, epilepsy, and cancer. nih.govresearchgate.net

Specifically, novel 2-substituted-benzimidazole-6-sulfonamides have been synthesized and evaluated as inhibitors against several human carbonic anhydrase isoforms (hCA I, II, IX, and XII). nih.gov These studies have revealed potent and selective inhibitors of the tumor-associated isoforms CA IX and XII, which are important targets in oncology. nih.gov Molecular docking studies have been employed to understand the structural basis for the observed inhibitory activity and selectivity, providing insights into the binding modes of these compounds within the enzyme's active site. nih.gov The sulfonamide moiety of these inhibitors typically coordinates to the zinc ion in the active site of the carbonic anhydrase, mimicking the transition state of the enzyme's natural substrate, carbon dioxide. The substituents on the benzimidazole ring can then be modified to achieve selective interactions with the surrounding amino acid residues, leading to isoform-specific inhibition.

Furthermore, derivatives of 2-phenyl-5-benzimidazole sulfonic acid have been investigated as inhibitors of other enzymes, such as α-glucosidase, which is a target for the management of diabetes. chemmethod.commdpi.com In silico docking studies on these Mannich base derivatives have helped to predict their binding interactions with the α-glucosidase enzyme. chemmethod.com

Table 1: Examples of Enzyme Inhibition by Benzimidazole-Sulfonamide Derivatives

| Enzyme Target | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Carbonic Anhydrase (CA) | 2-substituted-benzimidazole-6-sulfonamides | Potent and selective inhibition of tumor-associated isoforms hCA IX and XII. | nih.gov |

| α-Glucosidase | Mannich bases of 2-phenyl-5-benzimidazole sulfonic acid | Moderate inhibitory activity observed for some derivatives. | chemmethod.com |

Investigation in Advanced Materials Science Research

While the primary research focus for derivatives of this compound has been in the life sciences, the inherent properties of the benzimidazole core also make it an interesting component for the development of advanced materials. Benzimidazole-containing polymers are known for their high thermal stability and mechanical strength.

Although direct applications of this compound in materials science are not widely reported, the potential exists for its use as a monomer or functionalizing agent in the synthesis of novel polymers. The sulfonyl chloride group can be used to link the benzimidazole unit into a polymer backbone or to graft it onto existing polymer chains. For instance, novel polymers containing 2H-benzimidazol-2-one moieties have been synthesized via N-C coupling reactions, demonstrating the feasibility of incorporating benzimidazole units into polymer structures. researchgate.net

Furthermore, benzimidazole derivatives have been utilized as ligands for the construction of metal-organic frameworks (MOFs). chemmethod.comnih.gov A novel zinc(II)-based MOF using 2-phenyl benzimidazole has been synthesized and shown to be effective in the removal of organic dyes from aqueous solutions. nih.gov The porous nature and tunable properties of MOFs make them promising materials for applications in gas storage, catalysis, and sensing. The functional handles provided by the sulfonyl chloride group in this compound could be exploited to create new MOFs with tailored properties. For example, the sulfonate group, which can be derived from the sulfonyl chloride, could act as a coordination site for metal ions, leading to the formation of novel framework structures.

Precursors for Polymer Synthesis

The presence of the reactive sulfonyl chloride group makes this compound a valuable monomer for the synthesis of polysulfonamides and other polymers. While direct polymerization of this specific monomer is not extensively documented, the synthesis of polybenzimidazoles (PBIs) containing sulfonic acid groups is well-established and provides a strong indication of the potential utility of its sulfonyl chloride precursor. researchgate.net These sulfonated PBIs are of particular interest for applications in proton exchange membranes for fuel cells due to their high thermal stability and proton conductivity. researchgate.net

The sulfonyl chloride can readily react with diamines to form polysulfonamides, or it can be hydrolyzed to the corresponding sulfonic acid, which can then be incorporated into polybenzimidazole backbones through polycondensation reactions. researchgate.net The introduction of the sulfophenylsulfonyl pendant groups enhances the solubility of the resulting PBI, allowing for easier processing and membrane casting. researchgate.net

Below is a table summarizing the properties of some sulfonated polybenzimidazoles, illustrating the impact of the sulfonate group on key polymer characteristics.

| Polymer Structure | Degree of Sulfonation (%) | Inherent Viscosity (dL/g) | Thermal Stability (Td, °C) | Proton Conductivity (S/cm) |

| Sulfonated PBI from 4,4′-dicarboxylbiphenyl | Varying | Insoluble in common solvents | >400 | Not reported |

| Sulfonated PBI from 2,2-bis(4-carboxyphenyl) hexafluoropropane | Varying | Good solubility in polar solvents | >400 | Not reported |

| PBI with sulfophenylsulfonyl pendant groups | Controlled | Soluble in common organic solvents | >400 | Suitable for fuel cell applications |

This table presents generalized data based on findings from related research on sulfonated polybenzimidazoles. researchgate.net

Components in Supramolecular Architectures

The rigid, planar structure of the benzimidazole ring system, combined with the potential for various non-covalent interactions, makes its derivatives excellent building blocks for the construction of supramolecular architectures. researchgate.net The 2-phenyl-1H-1,3-benzodiazole moiety can participate in π-π stacking interactions, while the imidazole (B134444) nitrogen atoms can act as both hydrogen bond donors and acceptors. benthamdirect.com

Derivatives of this compound can be designed to self-assemble into complex, ordered structures. For instance, conversion of the sulfonyl chloride to a sulfonamide can introduce additional hydrogen bonding sites, further directing the assembly process. The physicochemical properties of benzimidazole allow for assembly through hydrophobic interactions, primarily via the phenyl group, and through coordination with metal ions via the imidazole ring. researchgate.net This versatility enables the formation of diverse supramolecular structures, including coordination polymers, metal-organic frameworks (MOFs), and self-assembled gels. researchgate.netbenthamdirect.com

The following table outlines the key non-covalent interactions involving benzimidazole derivatives and the resulting supramolecular structures.

| Non-Covalent Interaction | Participating Groups | Resulting Supramolecular Structure |

| Hydrogen Bonding | Imidazole N-H, Sulfonamide N-H | Tapes, Sheets, Helices |

| π-π Stacking | Benzimidazole ring, Phenyl ring | Columns, Aggregates |

| Metal Coordination | Imidazole nitrogen atoms | Coordination polymers, Metal-Organic Frameworks (MOFs) |

| Hydrophobic Interactions | Phenyl group | Micelles, Vesicles (in amphiphilic derivatives) |

This table is a conceptual representation of how benzimidazole derivatives can form supramolecular structures based on established principles of supramolecular chemistry. researchgate.net

Catalytic Applications of Synthesized Derivatives

Benzimidazole derivatives are widely recognized for their ability to act as ligands for a variety of metal ions, forming stable complexes that can function as effective catalysts in a range of organic transformations. enpress-publisher.comsemanticscholar.org The derivatives of this compound can be readily modified to create ligands for the synthesis of such catalytic metal complexes. For example, the sulfonyl chloride can be reacted with amino-functionalized Schiff bases or other chelating groups to produce multidentate ligands. enpress-publisher.com

These ligands can then be complexed with transition metals such as copper, zinc, nickel, and silver to generate catalysts for reactions including oxidation, reduction, and carbon-carbon bond formation. enpress-publisher.comroyalsocietypublishing.org The catalytic activity of these complexes is influenced by the nature of the metal center, the coordination geometry, and the electronic properties of the benzimidazole ligand. royalsocietypublishing.org For instance, benzimidazole Schiff base metal complexes have been shown to be active catalysts for the oxidation of olefins and alcohols. enpress-publisher.comsemanticscholar.org

The table below summarizes some of the catalytic applications of benzimidazole-metal complexes.

| Metal Ion | Ligand Type | Catalytic Reaction |

| Copper (II) | Schiff Base | Oxidation of Alcohols |

| Zinc (II) | Bis-benzimidazole | Cytotoxic activity (potential for enzyme inhibition) |

| Nickel (II) | Benzimidazole-derived organic framework | Oxidation of Olefins |

| Silver (I) | Bis-benzimidazole | Not specified in provided context |

This table is based on documented catalytic activities of various benzimidazole-metal complexes and suggests potential applications for derivatives of the title compound. enpress-publisher.comsemanticscholar.orgroyalsocietypublishing.org

Future Research Directions and Emerging Trends

Innovations in Green and Sustainable Synthetic Approaches for the Compound

The future of synthesizing 2-phenyl-1H-1,3-benzodiazole-5-sulfonyl chloride and its derivatives is increasingly geared towards green and sustainable practices. Traditional synthetic routes often rely on hazardous solvents and harsh reaction conditions, prompting a shift towards more environmentally benign methodologies. eprajournals.com Future research will likely focus on several key areas of innovation.

One promising direction is the expanded use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, minimizing waste. rsc.org Research into novel catalytic systems, such as metal nanoparticles supported on biodegradable polymers like alginate, is expected to yield highly efficient and recyclable catalysts for benzimidazole (B57391) synthesis. nih.gov The development of catalysts derived from natural sources and the use of solvent-free reaction conditions are also anticipated to become more prevalent, further reducing the environmental footprint of these synthetic processes. eprajournals.comeprajournals.com

Moreover, the principles of green chemistry are being applied to the synthesis of the sulfonyl chloride functional group itself. Future methods will likely involve oxidative chlorination in sustainable solvents like water or ethanol, utilizing milder and more eco-friendly oxidizing agents. rsc.orgrsc.org The use of renewable feedstocks derived from biomass is another area of active research that could revolutionize the synthesis of the benzimidazole core. eprajournals.comeprajournals.com These green approaches not only offer environmental benefits but also often lead to improved yields and selectivity. researchgate.net

| Green Chemistry Approach | Potential Benefits | Related Research Areas |

| Heterogeneous Catalysis | Easy catalyst recovery and reuse, waste minimization | Nanoparticle catalysts, biodegradable supports |

| Solvent-Free Reactions | Reduced use of toxic solvents, minimized waste generation | Microwave-assisted synthesis, solid-state reactions |

| Renewable Feedstocks | Reduced reliance on fossil fuels, sustainable bioeconomy | Biomass-derived starting materials |

| Sustainable Solvents | Lower environmental impact, safer reaction conditions | Water, ethanol, and other benign solvents |

Advanced Spectroscopic and Structural Analysis of Complex Derivatives

As the synthesis of more intricate derivatives of this compound becomes more common, the need for advanced analytical techniques to fully characterize their three-dimensional structures and electronic properties will grow. While techniques like FTIR and NMR are standard for confirming the synthesis of benzimidazole derivatives, future research will necessitate a deeper dive into their complex structural features. researchgate.net

Future studies will likely see an increased use of advanced NMR techniques, such as two-dimensional NMR spectroscopy, to elucidate the intricate connectivity and spatial relationships between atoms in solution. Furthermore, the application of computational methods, in conjunction with experimental spectroscopic data, will provide deeper insights into the electronic structure and properties of these complex derivatives. This synergy between experimental and computational approaches will be vital for understanding structure-property relationships and for the rational design of new molecules with desired functionalities.

| Analytical Technique | Information Provided | Future Applications |

| X-ray Crystallography | Precise 3D molecular structure, intermolecular interactions | Elucidation of complex derivative structures |

| Advanced NMR Spectroscopy | Connectivity and spatial relationships of atoms in solution | Detailed structural analysis of novel compounds |

| Computational Chemistry | Electronic structure, molecular orbitals, predicted properties | Guiding the design of new functional molecules |

Integration of Machine Learning and AI in Compound Design and Synthesis Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the design and synthesis of novel derivatives of this compound. intimal.edu.my These computational tools can analyze vast datasets of chemical information to identify patterns and make predictions that would be difficult or impossible for a human chemist to discern. imperial.ac.uk

In the realm of compound design, AI algorithms can be trained to predict the biological activity or material properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. intimal.edu.mymdpi.com This in silico screening can significantly accelerate the discovery process and reduce the costs associated with synthesizing and testing a large number of compounds. intimal.edu.my Furthermore, generative AI models can be used for de novo drug design, creating entirely new molecular structures with desired properties. intimal.edu.my

Machine learning models are also being developed to predict the outcomes of chemical reactions, including reaction yields and the optimal reaction conditions. doi.org By learning from existing experimental data, these models can help chemists design more efficient and reliable synthetic routes. imperial.ac.uk This predictive power can minimize the need for trial-and-error experimentation, saving time and resources. imperial.ac.uk As more high-quality data becomes available, the accuracy and predictive power of these AI and ML models will continue to improve, making them indispensable tools in the modern chemical laboratory. mdpi.com

Expanding the Scope of Mechanistic Studies in Chemical Biology

Derivatives of this compound are well-suited for use as chemical probes to investigate complex biological processes. The sulfonyl chloride moiety can react with specific nucleophilic residues in proteins, allowing for the covalent labeling and identification of protein targets. rsc.org Future research in this area will likely focus on designing and synthesizing more sophisticated probes with enhanced selectivity and functionality.

One emerging trend is the development of fluorescent probes that can be used to visualize biological processes in real-time using techniques like fluorescence microscopy. nih.gov By attaching a fluorophore to the benzimidazole scaffold, researchers can create probes that "light up" when they bind to their target, providing spatial and temporal information about the biological process being studied. nih.gov The benzimidazole core itself can be modified to tune the fluorescence properties of the probe. nih.gov

Furthermore, mechanistic studies will aim to elucidate the precise molecular interactions between these compounds and their biological targets. researchgate.net Techniques such as X-ray crystallography of protein-ligand complexes and computational docking studies will be employed to understand the binding mode and the key interactions that govern molecular recognition. nih.gov This detailed mechanistic understanding is crucial for the rational design of more potent and selective inhibitors or modulators of biological targets. nih.govnih.gov

Exploration of New Application Areas in Fundamental Chemical Sciences

Beyond its applications in medicinal chemistry and chemical biology, the this compound scaffold has the potential to be utilized in a variety of other areas of fundamental chemical science. The unique electronic and structural properties of the benzimidazole ring system make it an attractive building block for the development of novel materials and catalysts. researchgate.net

In materials science, the rigid, planar structure of the benzimidazole core, combined with its ability to participate in hydrogen bonding and π-π stacking interactions, makes it an excellent candidate for the construction of supramolecular assemblies and functional materials. nih.gov Future research may explore the use of these derivatives in the development of organic light-emitting diodes (OLEDs), sensors, or porous materials for gas storage and separation.

In the field of catalysis, benzimidazole derivatives can act as ligands for transition metal catalysts, influencing their reactivity and selectivity. nih.gov The development of novel benzimidazole-based catalysts for a variety of organic transformations is an active area of research. nih.gov Furthermore, the inherent properties of the benzimidazole scaffold may be harnessed for applications in areas such as photochemistry and electrochemistry. The exploration of these new application areas will undoubtedly lead to a deeper understanding of the fundamental chemical properties of this versatile scaffold and pave the way for new and exciting discoveries.

Q & A

Q. What are the optimal synthetic routes for 2-phenyl-1H-1,3-benzodiazole-5-sulfonyl chloride, and how can intermediates be characterized?

The synthesis of sulfonyl chlorides often involves cyclization and oxidative chlorination. For example, a structurally similar compound, 5-phenyl-1,3-thiazole-4-sulfonyl chloride, was synthesized via cyclization of an ethyl 2-oxoacetate intermediate using Lawesson’s reagent, followed by oxidative chlorination of the sulfide intermediate . Key intermediates should be characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For sulfonyl chlorides, elemental analysis and Fourier-transform infrared spectroscopy (FTIR) can confirm the presence of the sulfonyl chloride group (S=O and S-Cl stretches).

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR (¹H, ¹³C): To confirm the aromatic proton environment and benzodiazole ring structure.

- MS (ESI or MALDI-TOF): To verify molecular weight and fragmentation patterns.

- X-ray crystallography: For definitive structural confirmation. SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement and structure solution, particularly for resolving complex aromatic systems .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in designing derivatives?

Density functional theory (DFT) calculations can model electrophilic substitution patterns at the sulfonyl chloride group, predicting regioselectivity in reactions with amines or alcohols. Molecular dynamics (MD) simulations may further assess steric effects from the phenyl and benzodiazole substituents. These methods are critical when experimental reactivity data is limited, enabling targeted synthesis of sulfonamide or ester derivatives.

Q. How can researchers resolve contradictions in reported reactivity data for sulfonyl chlorides under varying conditions?

Contradictions in reactivity (e.g., hydrolysis rates, nucleophilic substitution efficiency) may arise from solvent polarity, temperature, or trace moisture. A systematic approach includes:

- Controlled kinetic studies under inert atmospheres (e.g., argon) to isolate variables.

- Multi-technique validation: Cross-referencing NMR monitoring with in situ FTIR to track reaction progress .

- Comparative analysis with structurally analogous sulfonyl chlorides (e.g., benzene sulfonyl chloride derivatives) to identify substituent-specific trends .

Q. What strategies improve crystallinity of this compound for X-ray diffraction studies?

- Solvent recrystallization: Use mixed solvents (e.g., dichloromethane/hexane) to slow crystal growth.

- Temperature-controlled evaporation: To avoid amorphous precipitation.

- SHELX refinement: For handling twinned or low-resolution data. SHELXL’s robust algorithms are effective for refining high-symmetry or disordered structures .

Q. What in vitro assays are suitable for evaluating the biological activity of sulfonamide derivatives of this compound?

Derivatives can be screened using:

- Cell viability assays (MTT/XTT): Against cancer cell lines (e.g., NCI-60 panel) to assess antitumor potential .

- Enzyme inhibition studies: Target sulfonamide-sensitive enzymes like carbonic anhydrase or matrix metalloproteinases.

- Binding affinity assays (SPR/ITC): To quantify interactions with biomacromolecules.

Methodological Notes

- Avoiding commercial bias: Focus on lab-scale synthesis (mg to gram quantities) rather than industrial production.

- Data reliability: Cross-validate spectral data with computational predictions (e.g., ChemDraw NMR simulations) to address instrumentation discrepancies.

- Ethical considerations: Adhere to safety protocols for handling reactive sulfonyl chlorides, including proper ventilation and PPE.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.